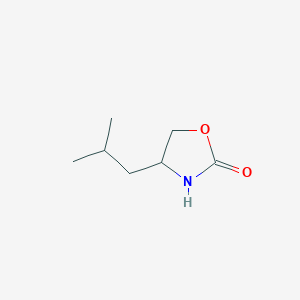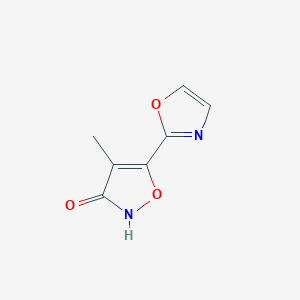
4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various areas of study. This compound is a member of the isoxazole family, which is known for its diverse biological activities. In
Wirkmechanismus
The mechanism of action of 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial replication. Additionally, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one have been studied in various in vitro and in vivo models. It has been shown to have potent antibacterial and antifungal activity, as well as the ability to inhibit the growth of cancer cells. Additionally, it has been shown to have low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one in lab experiments is its potent biological activity, which allows for the study of various biological processes. Additionally, it has low toxicity in animal models, making it a safe compound to use in research. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of cancer. Finally, there is potential for the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective production.
Synthesemethoden
The synthesis method for 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one involves the reaction of 4-methylisoxazole-5-carboxylic acid with thionyl chloride to yield 4-methylisoxazole-5-carbonyl chloride. This intermediate is then reacted with 2-amino-2-oxazoline to produce 4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one has been studied for its potential applications in various areas of scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been studied for its potential use as a ligand in metal-catalyzed reactions, as well as its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
166180-71-8 |
|---|---|
Produktname |
4-Methyl-5-(oxazol-2-yl)isoxazol-3(2H)-one |
Molekularformel |
C7H6N2O3 |
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
4-methyl-5-(1,3-oxazol-2-yl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H6N2O3/c1-4-5(12-9-6(4)10)7-8-2-3-11-7/h2-3H,1H3,(H,9,10) |
InChI-Schlüssel |
AKZDNPSEWRLUBY-UHFFFAOYSA-N |
SMILES |
CC1=C(ONC1=O)C2=NC=CO2 |
Kanonische SMILES |
CC1=C(ONC1=O)C2=NC=CO2 |
Synonyme |
3(2H)-Isoxazolone,4-methyl-5-(2-oxazolyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



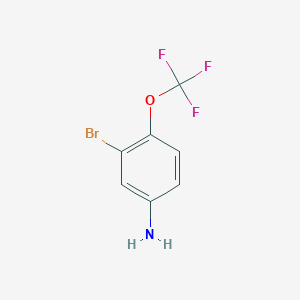
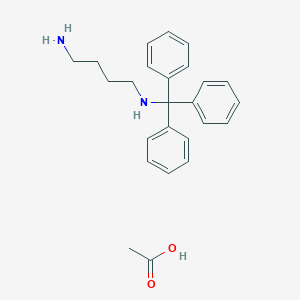
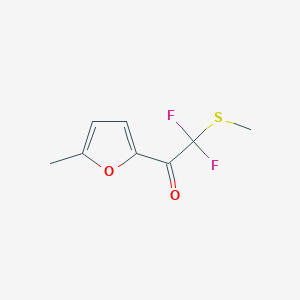
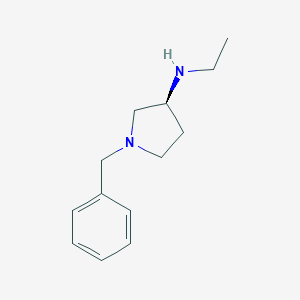
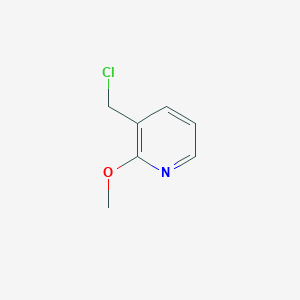
![4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B60370.png)
![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B60374.png)
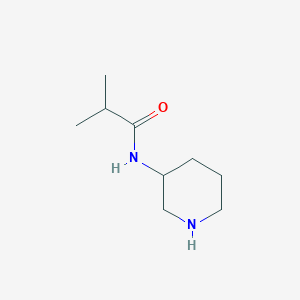
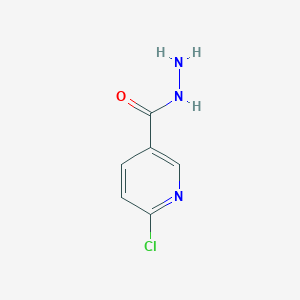
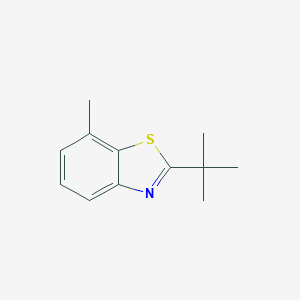
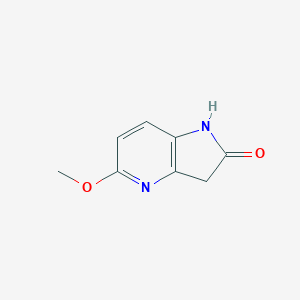
![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)
